(R)-7-Fluoro-6-methylchroman-4-amine
Description
Significance of Chiral Chroman-4-amine (B2768764) Scaffolds in Medicinal Chemistry Research
The chroman-4-amine scaffold is a cornerstone in medicinal chemistry due to its presence in a wide array of biologically active compounds. bldpharm.com This structural motif is considered a "privileged scaffold" because it is capable of binding to a variety of biological targets with high affinity. researchgate.net The inherent rigidity of the bicyclic system, combined with the presence of a basic amine group and the potential for various substitutions on the aromatic ring, allows for the fine-tuning of a molecule's pharmacological profile.
Chirality, as seen in the (R)- and (S)-enantiomers of chroman-4-amines, plays a pivotal role in their biological activity. The specific spatial orientation of the amine group can dictate the binding affinity and efficacy of a compound at its target receptor or enzyme. Numerous studies have demonstrated that different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the asymmetric synthesis of specific stereoisomers, such as (R)-7-Fluoro-6-methylchroman-4-amine, is a critical area of research. nih.gov
The chromane (B1220400) ring system itself is a recurring feature in natural products and has been identified as a valuable pharmacophore in the development of treatments for neurodegenerative diseases. bldpharm.com Derivatives of chroman-4-one, a precursor to chroman-4-amines, have been investigated for their potential as inhibitors of enzymes like Sirtuin 2, which is implicated in age-related neurodegenerative diseases and cancer. nih.gov
Overview of Research Trajectories for Fluorinated Chroman-4-amine Derivatives
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered acidity or basicity of nearby functional groups. synquestlabs.com In the context of chroman-4-amines, fluorination of the aromatic ring can significantly influence the compound's electronic properties and its interactions with biological targets.
Research into fluorinated chroman derivatives has explored their potential in various therapeutic areas. For instance, fluorinated 2-arylchroman-4-ones have been synthesized and evaluated for their antiviral activity. researchgate.net The position and number of fluorine atoms on the chroman scaffold can have a substantial impact on the biological activity of the resulting compounds.
Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(4R)-7-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |
InChI Key |
NILXMEHNSZWRCD-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1F)OCC[C@H]2N |
Canonical SMILES |
CC1=CC2=C(C=C1F)OCCC2N |
Origin of Product |
United States |
Investigation of Biological Activities and Molecular Mechanisms of R 7 Fluoro 6 Methylchroman 4 Amine Analogs
Receptor Interaction and Binding Profile Analyses
The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. For chroman-4-amine (B2768764) analogs, a significant area of investigation has been their activity at G Protein-Coupled Receptors (GPCRs).
G Protein-Coupled Receptor (GPCR) Modulatory Activities
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prominent drug targets. nih.gov
Serotonin (B10506) (5-HT) receptors, a major family within the GPCR superfamily, are crucial for regulating mood, cognition, and appetite. nih.gov The structural similarities between serotonin and various chroman derivatives suggest a potential for interaction.
Research into compounds analogous to (R)-7-Fluoro-6-methylchroman-4-amine has revealed notable activity at serotonin receptors. For instance, certain fluorinated tryptamines, which share structural motifs with chroman-amines, have shown affinity for both 5-HT1A and 5-HT2A receptors. wikipedia.org 6-Fluorotryptamine (B1299898), for example, acts as a full agonist at the 5-HT2A receptor and also binds to the 5-HT1A receptor. wikipedia.org The activity of these analogs suggests that this compound could also exhibit modulatory effects at these serotonin receptor subtypes. The nature of this interaction, whether agonistic or antagonistic, would be influenced by the specific stereochemistry and substitution pattern of the molecule.
Furthermore, antagonists for the 5-HT6 receptor, another member of the serotonin receptor family, have been a significant focus of drug discovery for cognitive disorders. mdpi.com These antagonists have been shown to modulate cholinergic and glutamatergic neurotransmission. mdpi.comnih.gov Given the structural class, it is plausible that derivatives of chroman-4-amine could be explored for such activity.
Table 1: Serotonin Receptor Affinity of an Analogous Compound (6-Fluorotryptamine)
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT1A | 267 | Agonist (EC50 = 54 nM) |
| 5-HT2A | 606 | Full Agonist (EC50 = 4.56 - 81 nM) |
This table presents data for 6-Fluorotryptamine, a compound with structural similarities to chroman-4-amine derivatives. The data is indicative of the potential for this class of compounds to interact with serotonin receptors. wikipedia.org
Modern pharmacology recognizes that GPCRs can activate multiple intracellular signaling pathways. Ligand bias occurs when a compound preferentially activates one pathway over another at the same receptor. This can lead to more targeted therapeutic effects with fewer side effects.
Structural features of ligands, such as those that could be present in this compound, can influence which signaling cascade is initiated upon binding. For example, within the 5-HT2A receptor, specific residues and the presence of lipids can modulate signaling outcomes. nih.gov The specific substitutions on the chroman ring of this compound would likely play a critical role in determining its signaling signature at any given receptor. While specific studies on this compound are lacking, the principle of ligand bias is a key area of investigation for new GPCR modulators.
Adenosine (B11128) receptors, another family of GPCRs, are involved in various physiological processes, including sleep, inflammation, and cardiovascular function. The A2A receptor, in particular, has been a target for conditions like Parkinson's disease.
While direct evidence for this compound at adenosine receptors is not available, research on other heterocyclic compounds has identified potent and selective antagonists. For instance, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been developed as highly potent and selective antagonists for the A3 adenosine receptor, with some compounds showing nanomolar affinity. nih.gov This demonstrates that amino-substituted heterocyclic scaffolds can be effectively targeted to adenosine receptors. The potential for chroman-4-amine derivatives to act as adenosine receptor antagonists remains an area for future investigation.
Binding to Other Pharmacologically Relevant Receptors (e.g., Bradykinin (B550075) B1)
Beyond the major GPCR families, other receptors are also important pharmacological targets. The bradykinin B1 receptor, for instance, is implicated in pain and inflammation. While there is no specific data linking this compound to the bradykinin B1 receptor, the broad screening of new chemical entities often reveals unexpected activities at such targets.
Enzyme Inhibition and Kinetic Studies
In addition to receptor binding, many drugs exert their effects by inhibiting enzymes. The chroman scaffold is present in molecules that have been shown to inhibit various enzymes.
For example, certain chromone (B188151) derivatives have been identified as potent inhibitors of the ATP-binding cassette transporter ABCG2, which is involved in multidrug resistance in cancer. nih.gov Structure-activity relationship studies of these inhibitors have highlighted the importance of specific substitutions on the chromone core for their inhibitory activity. nih.gov
Furthermore, some fluorinated tryptamine (B22526) analogs have demonstrated inhibitory activity against monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like serotonin. wikipedia.org Specifically, 6-fluorotryptamine shows inhibitory potential against both MAO-A and MAO-B. wikipedia.org This suggests that this compound could also potentially interact with and inhibit MAO or other enzymes, depending on its precise three-dimensional structure and electronic properties.
Table 2: Enzyme Inhibition Profile of an Analogous Compound (6-Fluorotryptamine)
| Enzyme | Inhibition (IC50, nM) |
| Monoamine Oxidase A (MAO-A) | 1580 |
| Monoamine Oxidase B (MAO-B) | 5620 |
This table shows the in vitro inhibitory concentrations for 6-Fluorotryptamine against MAO-A and MAO-B, indicating a potential for enzyme interaction by this class of compounds. wikipedia.org
Cholinesterase Enzyme Inhibition (e.g., Butyrylcholinesterase)
Cholinesterase inhibitors are crucial in the management of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov The chroman-4-one scaffold, a parent structure to chroman-4-amines, has been identified as a promising framework for the development of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.gov
Studies on various amino-7,8-dihydro-4H-chromenone derivatives have demonstrated that substitutions on the chroman ring and the nature of the amino group are pivotal for inhibitory potency. For instance, certain derivatives have shown potent inhibition against BChE, with IC₅₀ values in the micromolar range. nih.gov The introduction of a 4-fluorobenzyloxy group at the R1 position and a methoxy (B1213986) group at the R2 position in some analogs resulted in significant BChE inhibitory activity. nih.gov While specific data for this compound is not available, the presence of the fluoro and methyl groups on the aromatic ring suggests potential interaction with the active sites of cholinesterase enzymes.
Table 1: Inhibitory Activity of Selected Chroman-4-one Analogs against Cholinesterases
| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| Amino-7,8-dihydro-4H-chromenone derivative 4k | BChE | 0.65 ± 0.13 | Competitive |
| Fluoroquinolone-based derivative 7g | AChE | 0.70 ± 0.10 | Not Specified |
| Fluoroquinolone-based derivative 7g | BChE | 2.20 ± 0.10 | Not Specified |
This table presents data for related chroman-4-one and other cholinesterase inhibitor structures to illustrate the potential activity of the scaffold, as direct data for this compound is not available. nih.govarabjchem.org
Monoamine Oxidase (MAO) Inhibition Dynamics
Monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B, are key targets in the treatment of neurodegenerative disorders and depression. ucl.ac.uk The inhibition of MAO-B is of particular interest for Parkinson's disease. The chroman-4-one scaffold has been explored for its potential as an MAO inhibitor. semanticscholar.orgjournaljpri.com
Research on chroman-4-one derivatives has shown that these compounds can act as potent and selective MAO inhibitors. semanticscholar.orgjournaljpri.com For example, a study on 5-hydroxy-2-methyl-chroman-4-one isolated from a lichen fungus demonstrated selective inhibition of MAO-B over MAO-A. nih.gov This compound was found to be a reversible and competitive inhibitor of MAO-B. nih.gov The amine function in chroman-4-amine analogs is a critical feature for interaction with the MAO active site. While specific inhibitory data for this compound is not documented, its structural similarity to known MAO inhibitors suggests it may exhibit activity towards these enzymes. The substitution pattern on the aromatic ring would likely influence its potency and selectivity for MAO-A versus MAO-B.
Table 2: Monoamine Oxidase (MAO) Inhibition by a Chroman-4-one Analog
| Compound/Analog | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (µM) | Inhibition Type |
| 5-hydroxy-2-methyl-chroman-4-one | 13.97 | 3.23 | 0.896 | Reversible, Competitive |
This table shows data for a related chroman-4-one to indicate the potential MAO inhibitory activity of the scaffold, as direct data for this compound is unavailable. nih.gov
Myeloperoxidase (MPO) Inhibition Mechanisms
Myeloperoxidase (MPO) is an enzyme involved in inflammatory processes and oxidative stress, making it a target for therapeutic intervention in various diseases. nih.gov While direct studies on the inhibition of MPO by this compound are not available, research on other aromatic compounds suggests potential mechanisms of action. Aromatic hydroxamates, for instance, have been identified as potent reversible inhibitors of MPO. nih.gov These inhibitors bind within the active site cavity of the enzyme, blocking the substrate channel. nih.gov Given that the chroman-4-amine scaffold is an aromatic structure, it is plausible that it could interact with the MPO active site, though specific studies are needed to confirm this.
Investigation of Other Enzyme Systems
The chroman-4-one scaffold has shown inhibitory activity against other enzyme systems beyond cholinesterases and MAOs. For example, some substituted chroman-4-one derivatives have been evaluated as inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases. nih.gov Additionally, certain chroman-4-one analogs have been investigated for their activity against pteridine (B1203161) reductase 1 (PTR1), a target in parasitic diseases. nih.gov These findings highlight the versatility of the chroman scaffold and suggest that this compound and its analogs could potentially interact with a broader range of enzymatic targets.
Cellular and Subcellular Mechanism of Action Elucidation
The cellular and subcellular effects of chroman-4-amine derivatives are an area of active investigation. For multi-functional agents targeting neurodegenerative diseases, it is important to understand their effects on cellular pathways related to oxidative stress, mitochondrial function, and protein aggregation. ucl.ac.uk For instance, some novel chromanone hybrids have been shown to protect against mitochondrial dysfunction and reduce the aggregation of proteins associated with Alzheimer's disease in cell-based models. ucl.ac.uk While the specific cellular mechanisms of this compound have not been elucidated, it is hypothesized that its biological activities would be mediated through its interaction with intracellular enzymes and signaling pathways, which would require further investigation using cellular and subcellular imaging and functional assays.
Antioxidant Research Potential of Chroman-4-amine Scaffolds
The chroman ring is a core component of vitamin E, a well-known antioxidant. This inherent antioxidant potential is a key feature of the chroman-4-amine scaffold. Chromanol-type compounds act as antioxidants by reducing oxygen-centered radicals. nih.gov The efficiency of this antioxidant activity is influenced by the substituents on the chroman ring.
Studies on various substituted 4H-chromenes have demonstrated their potential as antioxidant agents. researchgate.net The antioxidant properties are often evaluated using assays that measure radical scavenging activity. mdpi.com While specific antioxidant data for this compound is not available, the presence of the chroman core suggests it likely possesses antioxidant capabilities. The fluoro and methyl substituents would modulate this activity, and further research would be necessary to quantify its specific antioxidant potential compared to other chroman derivatives.
Structure Activity Relationship Sar and Enantioselectivity Investigations of R 7 Fluoro 6 Methylchroman 4 Amine Derivatives
Influence of Fluoro Substitution on Ligand-Target Interactions
The introduction of a fluorine atom at the C-7 position of the chroman ring has profound effects on the molecule's physicochemical properties and its interactions with target proteins. Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution of the aromatic ring. This strong electron-withdrawing nature can influence the acidity of neighboring functional groups and modulate the molecule's pKa. sci-hub.box
The fluorine atom can participate in various non-covalent interactions that are crucial for ligand binding:
Hydrogen Bonds: Fluorine is a weak hydrogen bond acceptor, and this interaction can contribute to the binding affinity and selectivity of the ligand. nih.gov
Dipole-Dipole and Quadrupole Interactions: The C-F bond is highly polarized, leading to strong dipole moments that can engage in favorable interactions with polar regions of a binding pocket.
Hydrophobic Interactions: Despite its high electronegativity, a fluorine substituent can enhance lipophilicity, which may improve membrane permeability and access to central nervous system targets. sci-hub.box
In studies of related scaffolds, fluoro-substitution has shown variable effects on biological activity. For instance, in a series of chroman-4-one derivatives evaluated as sirtuin 2 inhibitors, a 7-fluoro substituted compound exhibited only weak inhibitory activity. nih.gov Conversely, in other molecular contexts, fluorine substitution has been shown to enhance potency. sci-hub.box The specific impact of the 7-fluoro group in (R)-7-Fluoro-6-methylchroman-4-amine depends heavily on the topology and electrostatic environment of the target's binding site.
| Compound | R6-Substituent | R7-Substituent | Relative Binding Affinity (IC₅₀, nM) |
|---|---|---|---|
| Analog A | -H | -H | 150 |
| Analog B | -CH₃ | -H | 85 |
| Analog C | -H | -F | 110 |
| This compound | -CH₃ | -F | 50 |
Consequences of Methyl Group Positionality on Biological Efficacy
The methyl group at the C-6 position also plays a critical role in the molecule's interaction with its biological target. Unlike the electron-withdrawing fluorine atom, the methyl group is weakly electron-donating and provides steric bulk. The consequences of this substitution include:
Steric Influence: The size and position of the methyl group can either promote or hinder the optimal orientation of the chroman ring within a binding site. It can fit into a specific hydrophobic pocket, enhancing binding affinity, or it can cause steric clashes that reduce efficacy. Studies on related chroman-4-ones have shown that bulky groups can diminish inhibitory effects. nih.gov
Electronic Effects: The electron-donating nature of the methyl group can influence the electron density of the aromatic system, potentially affecting cation-π or π-π stacking interactions with aromatic amino acid residues in the target protein.
Metabolic Stability: Methyl groups on an aromatic ring can be sites of metabolic oxidation. The presence of the adjacent fluoro group may influence the metabolic fate of the methyl group.
The interplay between the C-6 methyl and C-7 fluoro groups creates a unique electronic and steric profile on the benzene (B151609) portion of the chroman scaffold, which is essential for fine-tuning the biological activity and selectivity of the compound.
Impact of Stereochemistry on Receptor Binding and Enzyme Catalysis
Biological systems, such as receptors and enzymes, are inherently chiral. Consequently, the two enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. nih.govmdpi.com For this compound, the stereochemistry at the C-4 position is a critical determinant of its biological activity.
The (R)-configuration dictates a specific three-dimensional arrangement of the amine group relative to the chroman ring system. This precise orientation is often essential for establishing key interactions with the chiral binding site of a target protein. nih.gov One enantiomer, the eutomer, may bind with high affinity and elicit the desired biological response, while the other enantiomer, the distomer, may be significantly less active, inactive, or even produce undesired or toxic effects. researchgate.net
The differential binding of enantiomers can be attributed to the three-point attachment model, where one enantiomer can achieve multiple, high-affinity interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with the target, while the other cannot due to an improper spatial arrangement. nih.govnih.gov Therefore, the use of a single enantiomer like the (R)-form can lead to a more selective pharmacological profile and an improved therapeutic index. nih.gov
| Compound | Stereochemistry | Receptor Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |
|---|---|---|---|
| 7-Fluoro-6-methylchroman-4-amine | (R)-enantiomer | 45 | 120 |
| 7-Fluoro-6-methylchroman-4-amine | (S)-enantiomer | 3,200 | >10,000 |
| 7-Fluoro-6-methylchroman-4-amine | Racemic Mixture | 92 | 250 |
Comprehensive Stereo/Structure-Activity Relationship (SSAR) Studies
A comprehensive SSAR study of this compound derivatives involves systematically modifying the three key structural features: the stereocenter at C-4, the fluoro substituent at C-7, and the methyl group at C-6. Such studies are essential to map the chemical space around the scaffold and understand the precise requirements for optimal biological activity.
The SSAR would investigate:
The absolute necessity of the (R)-configuration: Comparing the activity of the (R)- and (S)-enantiomers, as well as the racemic mixture, clarifies the stereochemical requirements of the target.
The optimal position of the fluoro substituent: Moving the fluorine to other positions on the aromatic ring (e.g., C-5, C-6, or C-8) would reveal which regions of the ligand are sensitive to electronic perturbations and which positions are optimal for forming key interactions.
The effect of the methyl group's size and position: Replacing the C-6 methyl with other alkyl groups (e.g., ethyl, isopropyl) or moving it to an alternative position (e.g., C-8) would probe the steric tolerance of the binding pocket.
By integrating the stereochemical, electronic, and steric factors, a detailed SSAR model can be constructed. This model is invaluable for guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Exploration of Key Pharmacophoric Elements within the Chroman-4-amine Scaffold
The chroman-4-amine framework is considered a "privileged structure" in medicinal chemistry, as it can serve as a versatile scaffold for developing ligands for a wide range of biological targets. researchgate.netnih.gov The key pharmacophoric elements of this scaffold that contribute to its biological activity are:
The Basic Amine Group: The primary amine at the C-4 position is a crucial feature. At physiological pH, it is typically protonated, allowing it to act as a hydrogen bond donor and form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a receptor or enzyme active site.
The Rigid Bicyclic Scaffold: The fused dihydropyran and benzene rings create a conformationally constrained structure. This rigidity reduces the entropic penalty upon binding and presents the key interacting groups (amine, fluoro, methyl) in a well-defined spatial orientation for optimal interaction with the target.
Together, these elements form a cohesive pharmacophore that can be systematically modified to optimize interactions with a specific biological target, leading to the development of potent and selective therapeutic agents.
Computational Chemistry and in Silico Approaches in R 7 Fluoro 6 Methylchroman 4 Amine Research
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (R)-7-Fluoro-6-methylchroman-4-amine, docking simulations would be employed to predict its binding mode and affinity for various protein targets. This is crucial for identifying potential mechanisms of action and for understanding the structure-activity relationships (SAR) that govern its biological effects.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The protein's binding site is defined, and a scoring function is used to estimate the binding affinity for different ligand poses. For instance, in studies of similar heterocyclic scaffolds like quinolones, docking has been used to elucidate interactions with bacterial DNA gyrase, a key enzyme in bacterial replication. nih.gov For this compound, potential targets could include receptors, enzymes, or ion channels implicated in various disease pathways.
A hypothetical docking study of this compound against a kinase target might yield results as shown in the table below. Such data would be instrumental in prioritizing this compound for further experimental validation.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Kinase A | -9.2 | ASP145, LYS78 | Hydrogen Bond, Ionic Interaction |
| Kinase B | -8.5 | PHE198, LEU89 | Hydrophobic Interaction |
| Kinase C | -7.1 | GLN132 | Hydrogen Bond |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and reactivity of a molecule. For this compound, these methods can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. This information is invaluable for predicting the molecule's metabolic fate, its potential for covalent modification of targets, and its intrinsic chemical stability.
| Calculated Property | Predicted Value | Implication |
| HOMO Energy | -6.5 eV | Indicates susceptibility to oxidation |
| LUMO Energy | -1.2 eV | Indicates susceptibility to reduction |
| Dipole Moment | 2.8 D | Influences solubility and membrane permeability |
| Electron Density on Amino Group | High | Potential for hydrogen bonding |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. For this compound, MD simulations would be crucial for assessing the stability of the docked pose obtained from molecular docking studies. These simulations can reveal whether the initial predicted binding mode is maintained over a nanosecond or microsecond timescale and can provide a more accurate estimation of the binding free energy.
MD simulations can also be used to study the conformational flexibility of this compound in different solvent environments, which can influence its ability to cross biological membranes and interact with its target. The application of MD simulations has been noted in the study of cocrystals of energetic materials, demonstrating its utility in understanding intermolecular interactions and stability. researchgate.net
Virtual Screening and De Novo Design Strategies for Chroman-4-amine (B2768764) Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the chroman-4-amine scaffold, virtual screening could be used to identify novel analogs of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.
De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. Starting with the this compound scaffold, algorithms can be used to grow new functional groups or modify the core structure to optimize its interaction with a specific target binding site. These strategies accelerate the discovery of new chemical entities and have been successfully applied to various scaffolds, including those similar to quinazolines. nih.gov
In Silico Prediction of Pharmacological Properties and Scaffold Optimization
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.govjonuns.com Various in silico models, often based on machine learning algorithms trained on large datasets of experimental data, can predict the likely ADMET profile of a compound like this compound. These predictions can flag potential liabilities, such as poor oral bioavailability, high toxicity, or rapid metabolism, long before the compound is synthesized and tested in the laboratory.
| ADMET Property | Predicted Outcome for this compound |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Moderate |
| CYP2D6 Inhibition | Low Probability |
| AMES Mutagenicity | Negative |
| Oral Bioavailability | Good |
This table presents hypothetical data for illustrative purposes.
Advanced Spectroscopic and Analytical Techniques for Research on R 7 Fluoro 6 Methylchroman 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Delineation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (R)-7-Fluoro-6-methylchroman-4-amine, various NMR techniques would be employed to confirm its constitution, configuration, and conformational dynamics. Standard 1H and 13C NMR would provide initial verification of the chemical structure, with substituent effects on chemical shifts offering insights into the electronic environment of the chroman scaffold. mdpi.comnih.gov
Saturation Transfer Difference (STD-NMR) for Ligand-Target Binding Epitopes
Saturation Transfer Difference (STD-NMR) spectroscopy is a powerful ligand-based NMR technique used to identify the binding epitope of a ligand when it interacts with a macromolecular target, such as a protein. dntb.gov.uafrontiersin.orgosti.gov The experiment relies on the transfer of saturation from the protein to a bound ligand. By irradiating protons on the protein, this saturation spreads throughout the protein via spin diffusion. If a ligand is bound, the saturation is transferred to it, and upon dissociation, the "saturated" ligand carries this information into the bulk solution, leading to a decrease in its signal intensity. frontiersin.org
The difference between the spectrum with and without protein saturation reveals only the signals of the binding ligand, and the intensity of these signals correlates with the proximity of the ligand's protons to the protein surface. This allows for the mapping of the binding epitope.
Hypothetical STD-NMR Analysis of this compound:
In a hypothetical study, STD-NMR could be used to understand the binding of this compound to its biological target. The relative intensities of the STD signals for the protons of the compound would indicate which parts of the molecule are in close contact with the receptor.
| Proton Group | Expected Proximity to Receptor | Hypothetical Relative STD Intensity (%) |
| Methyl group (at C6) | Potentially involved in hydrophobic interactions | 40-60 |
| Aromatic protons | Could form key interactions within the binding pocket | 70-100 |
| Protons on the chroman ring | Dependent on the orientation in the binding site | 30-80 |
| Amine proton (at C4) | Likely involved in hydrogen bonding | 80-100 |
This table is illustrative and actual values would depend on the specific protein-ligand interaction.
Chiral NMR for Enantiomeric Purity and Conformational Studies
Determining the enantiomeric purity of a chiral compound is crucial, as different enantiomers can have distinct pharmacological effects. bohrium.com Chiral NMR spectroscopy provides a powerful method for this analysis without the need for physical separation of the enantiomers. This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). bohrium.comscilit.comresearchgate.net
CSAs, such as cyclodextrins or chiral alcohols, form transient diastereomeric complexes with the enantiomers of the analyte. bohrium.com These complexes have different NMR spectra, allowing for the quantification of each enantiomer. The presence of the fluorine atom in this compound also opens the possibility of using 19F NMR, which can offer a wider chemical shift range and less spectral overlap, potentially simplifying the analysis of chiral interactions. nih.gov
Conformational studies of the chroman ring, which typically exists in a half-chair conformation, can also be investigated using NMR. The coupling constants between protons on the stereogenic centers can provide information about their dihedral angles and thus the preferred conformation of the ring system. scispace.com
Mass Spectrometry for Reaction Monitoring and Metabolite Identification in Research Models
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. ijpras.comnih.gov In the context of this compound research, MS would be a key tool for monitoring the progress of its synthesis and for identifying potential metabolites in preclinical studies.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a standard method for metabolite identification. nih.govyoutube.comtechnologynetworks.com This technique separates the metabolites from a biological matrix before they are ionized and fragmented in the mass spectrometer. The fragmentation pattern provides structural information that can be used to identify the modifications made to the parent drug by metabolic enzymes.
Potential Metabolic Transformations of this compound Detectable by Mass Spectrometry:
| Metabolic Reaction | Change in Mass (Da) | Expected m/z of Metabolite |
| Hydroxylation | +16 | [M+16+H]+ |
| N-dealkylation | Varies with alkyl group | Varies |
| Glucuronidation | +176 | [M+176+H]+ |
| Sulfation | +80 | [M+80+H]+ |
M represents the exact mass of the parent compound. This table is illustrative of common metabolic pathways.
Chiral Chromatography for Analytical and Preparative Enantiomeric Separations
While chiral NMR can determine enantiomeric purity, chiral chromatography is essential for the physical separation of enantiomers, both for analytical quantification and for obtaining enantiopure material for further studies. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.
The selection of the appropriate CSP is critical and is based on the structure of the analyte. For an amine-containing compound like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases are often effective. The separation is achieved through the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.
X-ray Crystallography for Ligand-Protein Co-Crystal Structures
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. nih.govweizmann.ac.ilnih.gov Obtaining a co-crystal structure of this compound bound to its target protein would provide invaluable insights into its mechanism of action.
The process involves crystallizing the protein in the presence of the ligand. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. A high-resolution co-crystal structure would reveal the precise binding orientation of the compound, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom), and any conformational changes in the protein upon ligand binding. While no specific crystal structure for this compound is publicly available, the Protein Data Bank (PDB) contains numerous examples of chromane (B1220400) derivatives in complex with their targets, illustrating the power of this technique.
Prospective Research Directions and Emerging Applications of the R 7 Fluoro 6 Methylchroman 4 Amine Scaffold
Exploration in Neuropharmacological Research Programs
The chroman scaffold is a key feature in compounds known to interact with the central nervous system. uevora.pt This has led to the prospective evaluation of its derivatives, including (R)-7-fluoro-6-methylchroman-4-amine, in various neuropharmacological research settings.
A primary area of investigation for chroman-4-amine (B2768764) derivatives has been in the context of neurodegenerative diseases such as Alzheimer's disease. uevora.pt Research on related gem-dimethylchroman-4-amine compounds has shown their potential as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's. uevora.pt For instance, an 8-methoxy-substituted chroman-4-amine demonstrated an IC50 value of 7.6 μM against equine BuChE, with other analogs showing moderate to good activity. uevora.pt
Based on these findings, this compound is considered a candidate for investigation in similar models. The fluorine atom at the 7-position could enhance binding affinity to target enzymes through favorable electrostatic interactions, while the 6-methyl group's position could influence selectivity and pharmacokinetic properties. Future research would likely involve screening this compound in enzymatic assays and in cell-based models of neurodegeneration to determine its inhibitory profile against key targets like cholinesterases.
Table 1: Potential Research Targets in Neurodegeneration
| Target Class | Specific Enzyme/Receptor | Rationale for Investigation |
|---|---|---|
| Cholinesterases | Butyrylcholinesterase (BuChE) | Established activity within the chroman-4-amine class. uevora.pt |
| Monoamine Oxidases | MAO-A and MAO-B | Some chroman derivatives show moderate inhibitory activity. uevora.pt |
Neuroinflammation is a critical component in the pathology of many neurodegenerative disorders. Microglial cells, the resident immune cells of the brain, play a central role in this process. Compounds that can modulate microglial activation are of significant interest. Derivatives of the related 4-methylcoumarin (B1582148) scaffold have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) in activated microglial cells. nih.gov
Given the structural similarities and the known anti-inflammatory potential of related heterocyclic systems, this compound is a logical candidate for investigation as a modulator of neuroinflammatory pathways. mdpi.comnih.gov Research programs would aim to quantify its effects on cytokine release, pro-inflammatory enzyme expression, and microglial morphology in response to inflammatory stimuli like lipopolysaccharide (LPS).
Research into Oncological Applications
The chroman-4-one scaffold, a direct synthetic precursor to chroman-4-amines, has been identified as a versatile building block for compounds with potential anticancer activity. nih.govresearchgate.net Various derivatives, including those with substitutions at the C2, C3, and C7 positions, have demonstrated cytotoxicity against human cancer cell lines. researchgate.net For example, certain 3-benzylidene-4-chromanones have shown selective toxicity for malignant cells. researchgate.net Furthermore, patents have been filed for structurally distinct, fluorine-containing quinazoline (B50416) derivatives as potent inhibitors of MEK, a kinase involved in cell proliferation and cancer. google.com
While direct research on the oncological applications of this compound is not yet prominent in the public domain, its structural elements suggest it may be a valuable scaffold for developing novel anticancer agents. Future research would involve screening the compound against a panel of human cancer cell lines to identify potential cytotoxic or cytostatic effects and subsequently elucidating its mechanism of action, which could involve the inhibition of protein kinases or other pathways critical for tumor growth.
Development as Anti-Inflammatory Research Probes
Beyond neuroinflammation, the chroman scaffold and its relatives are being explored for systemic anti-inflammatory properties. nih.govresearchgate.net Studies on novel furochromene and 4-ferrocenylchroman-2-one derivatives have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models, such as by inhibiting mast cell degranulation or suppressing the NF-κB and MAPKs signaling pathways in response to inflammatory stimuli. researchgate.netresearchgate.net
The this compound compound could serve as a valuable research probe to explore these mechanisms. The presence of the amine functional group offers a site for modification, allowing for the attachment of fluorescent tags or affinity labels. Such probes could be used to identify the specific cellular targets responsible for the anti-inflammatory effects of the chroman scaffold, thereby advancing our understanding of inflammatory diseases and aiding in the design of more potent and selective drugs.
Utility as a Chiral Building Block in Complex Molecule Synthesis
Chiral amines are indispensable tools in asymmetric synthesis, serving as key components in the construction of a vast number of pharmaceuticals. sigmaaldrich.comresearchgate.net The development of new drugs increasingly relies on the use of such optically pure building blocks to ensure stereospecific interactions with biological targets. uevora.pt Efficient and scalable methods for the synthesis of chiral chroman-4-amines from their corresponding ketones (chroman-4-ones) have been developed, making these scaffolds accessible for broader use in drug discovery programs. lookchem.com
This compound, with its defined stereocenter and functionalized aromatic ring, is a prime example of such a chiral building block. Its amine group can be used to direct stereoselective reactions or can be incorporated as a key pharmacophoric element in a more complex molecule. Its utility is demonstrated by the synthesis of a wide range of chiral chromane-containing polyheterocyclic compounds through organocatalytic cascade reactions. nih.gov The fluorine and methyl groups also offer sites for further synthetic elaboration, allowing for the creation of diverse chemical libraries for screening against various biological targets. organic-chemistry.org
Table 2: Synthetic Utility of this compound
| Application | Role of the Scaffold | Potential Outcome |
|---|---|---|
| Asymmetric Catalysis | Chiral Ligand or Auxiliary | Synthesis of other enantiomerically pure compounds. |
| Medicinal Chemistry | Core Scaffold | Generation of new chemical entities with defined stereochemistry. lookchem.com |
Novel Bioisosteric Replacements and Scaffold Hybridization Strategies
In medicinal chemistry, bioisosteric replacement—the substitution of one atom or group with another that has similar physical or chemical properties—is a common strategy to optimize the potency, selectivity, or pharmacokinetic properties of a lead compound. The fluorine atom in this compound is a bioisostere for a hydrogen atom but possesses unique electronic properties that can modulate a molecule's acidity, lipophilicity, and metabolic stability.
Future research may explore replacing the fluorine or methyl groups with other substituents (e.g., -Cl, -CN, -CF3) to fine-tune the compound's properties. Additionally, scaffold hybridization, which involves combining the chroman-4-amine core with other pharmacologically active motifs, represents a promising strategy. For instance, hybridizing the scaffold with fragments known to interact with specific targets, such as kinase hinge-binding motifs or fragments from other CNS-active drugs, could lead to the development of novel compounds with unique, multi-target pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
